

Spectroscopic Data for the Identification of Pinol: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Pinol	
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Introduction

Pinol (C10H16O), a bicyclic monoterpenoid ether, is a natural compound found in various essential oils. Its unique chemical structure and potential biological activities make it a subject of interest in chemical and pharmaceutical research. Accurate identification and characterization of **pinol** are crucial for its study and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification of **pinol**. This document also outlines detailed experimental protocols for acquiring this data and presents a logical workflow for spectroscopic analysis.

Chemical Structure

IUPAC Name: 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of **pinol**.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Atom	Chemical Shift (δ) in ppm	Multiplicity (DEPT)
C1	Data not available	СН
C2	Data not available	CH ₂
C3	Data not available	СН
C4	Data not available	С
C5	Data not available	СН
C7	Data not available	С
C8	Data not available	CH₃
C9	Data not available	CH₃
C10	Data not available	СН₃
C6	Data not available	С

Note: Specific assigned chemical shift values for all carbons in **pinol** are not consistently available in publicly accessible databases. The multiplicity is predicted based on the known structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.



Proton(s)	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
H-3	~5.3-5.5	m	Not available	1H
H-5	~4.4-4.6	d	Not available	1H
H-1	~2.0-2.2	m	Not available	1H
H-2 (endo)	~2.0-2.2	m	Not available	1H
H-2 (exo)	~1.6-1.8	m	Not available	1H
CH ₃ -C4	~1.6-1.7	S	-	3H
CH₃-C7 (syn)	~1.2-1.3	S	-	3H
CH₃-C7 (anti)	~1.0-1.1	S	-	3H

Note: The chemical shift values are approximate and based on typical ranges for similar monoterpenoid structures. "m" denotes a multiplet, "d" a doublet, and "s" a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3040	=C-H stretch (alkene)	Medium
2970-2850	C-H stretch (alkane)	Strong
~1650	C=C stretch (alkene)	Medium
~1380, 1365	C-H bend (gem-dimethyl)	Medium
~1100	C-O-C stretch (ether)	Strong

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Intensity (%)	Proposed Fragment
152	Moderate	[M] ⁺ (Molecular ion)
137	High	[M - CH ₃] ⁺
109	High	[M - C ₃ H ₇] ⁺
93	High	[C7H9] ⁺
79	Moderate	[C ₆ H ₇] ⁺
43	High	[C₃H ₇]+

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for pinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **pinol**.

Materials:

- Pinol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm, high precision)
- · Pasteur pipette and glass wool
- Vortex mixer

Procedure:

Sample Preparation:



- Weigh the appropriate amount of **pinol** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
- Gently vortex the vial to ensure the sample is fully dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to a height of about 4-5 cm.[1][2]
- Cap the NMR tube securely.
- Instrument Setup (General Parameters for a 400 MHz Spectrometer):
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').



- Spectral Width: 0-220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, depending on concentration).
- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ¹H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of **pinol** to identify its functional groups.

Materials:

- **Pinol** sample (1-2 drops)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- · Isopropanol or ethanol for cleaning
- · Lint-free wipes

Procedure:



- Instrument Preparation:
 - Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.
 - Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - Place a single drop of the liquid pinol sample directly onto the center of the ATR crystal.
 - Ensure the crystal is fully covered by the sample.
 - Initiate the sample scan.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - ∘ Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing and Analysis:
 - The software will automatically perform a Fourier transform to generate the IR spectrum.
 - Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.
 - Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **pinol** from any impurities and obtain its mass spectrum for molecular weight determination and fragmentation analysis.

Materials:



- Pinol sample
- A suitable solvent for dilution (e.g., hexane or dichloromethane)
- · GC-MS instrument with a capillary column

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **pinol** sample (~1 mg/mL) in the chosen solvent.
- · Instrument Setup and Parameters:
 - GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for monoterpene analysis.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injector Temperature: 250 °C.
 - Injection Mode: Split (e.g., 50:1 split ratio).
 - Injection Volume: 1 μL.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 5 °C/min.
 - Final hold: Hold at 240 °C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.



• Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

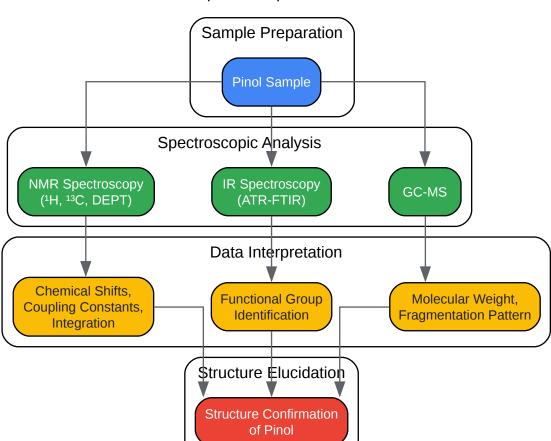
Transfer Line Temperature: 280 °C.

- Data Analysis:
 - Identify the peak corresponding to **pinol** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for the **pinol** peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern.
 - Compare the obtained mass spectrum with a library database (e.g., NIST, Wiley) for confirmation.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of a natural product like **pinol** using the spectroscopic techniques described.





Workflow for Spectroscopic Identification of Pinol

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Caption: A logical workflow for the identification of **pinol** using NMR, IR, and GC-MS.

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References

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